molecular formula C17H19FN4O B7449806 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide

2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide

Numéro de catalogue B7449806
Poids moléculaire: 314.36 g/mol
Clé InChI: NMDUATXDKLJLOP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide, also known as CCT251545, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. This compound has been shown to have potent anti-tumor activity in preclinical studies, and is currently being evaluated in clinical trials.

Mécanisme D'action

The exact mechanism of action of 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide is not fully understood, but it is believed to target the cell cycle checkpoint kinase 1 (CHK1) pathway. CHK1 is a key regulator of the DNA damage response, and is essential for the survival of cancer cells. By inhibiting CHK1, 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide induces DNA damage and cell cycle arrest, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide has been shown to have a number of biochemical and physiological effects in cancer cells. These include the induction of DNA damage, cell cycle arrest, and apoptosis. Additionally, 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide has been shown to inhibit the growth of tumor blood vessels, which may contribute to its anti-tumor activity.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide is its potency and specificity for CHK1. This makes it a valuable tool for studying the role of CHK1 in cancer biology. However, one limitation of 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide is its relatively short half-life, which may limit its effectiveness in vivo.

Orientations Futures

There are several potential future directions for the study of 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide. One area of interest is the development of combination therapies that include 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide. For example, 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide has been shown to sensitize cancer cells to radiation therapy, suggesting that it may be effective in combination with radiation. Additionally, there is interest in developing more potent and selective CHK1 inhibitors that may have improved efficacy and safety profiles compared to 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide.

Méthodes De Synthèse

The synthesis of 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide involves several steps, starting with the reaction of 4-fluoroaniline with cyclopropylamine to form N-cyclopropyl-4-fluoroaniline. This intermediate is then reacted with cyclobutyl isocyanate to form N-cyclopropyl-N-cyclobutyl-4-fluoroaniline. The final step involves the reaction of this intermediate with 4-azido-1H-1,2,3-triazole and copper (I) iodide to form 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide.

Applications De Recherche Scientifique

2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide has been extensively studied in preclinical models of cancer, including breast cancer, ovarian cancer, and non-small cell lung cancer. In these studies, 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide has been shown to inhibit the growth of tumor cells both in vitro and in vivo. Additionally, 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy agent.

Propriétés

IUPAC Name

2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O/c18-13-6-4-12(5-7-13)16(17(23)19-14-8-9-14)22-10-15(20-21-22)11-2-1-3-11/h4-7,10-11,14,16H,1-3,8-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDUATXDKLJLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CN(N=N2)C(C3=CC=C(C=C3)F)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.